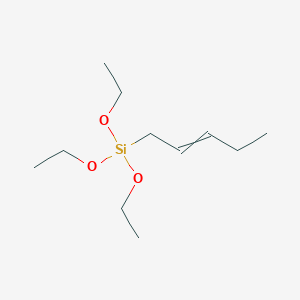
Triethoxy(pent-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(pent-2-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(pent-2-en-1-yl)silane can be synthesized through the hydrosilylation of pent-2-en-1-yl with triethoxysilane. This reaction typically requires a catalyst, such as a platinum or rhodium complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(pent-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Platinum, rhodium, or nickel complexes are often used to facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in materials science and surface modification applications .
Scientific Research Applications
Triethoxy(pent-2-en-1-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of triethoxy(pent-2-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, and the pathways involve the formation of siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler silane with three ethoxy groups and a hydrogen atom attached to silicon.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Vinyltriethoxysilane: Contains a vinyl group in place of the pent-2-en-1-yl group.
Uniqueness
Triethoxy(pent-2-en-1-yl)silane is unique due to its pent-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring surface modification and functionalization .
Properties
CAS No. |
40962-01-4 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
triethoxy(pent-2-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
NKOASXOHUZFMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















